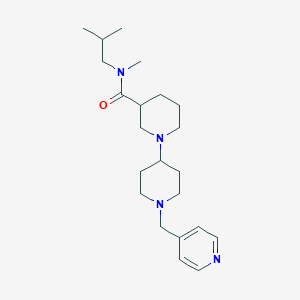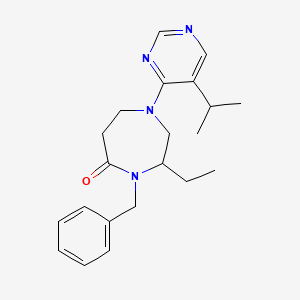![molecular formula C17H19N3O B5324276 6-tert-butyl-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5324276.png)
6-tert-butyl-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-butyl-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, also known as TBPB, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological tool. TBPB is a selective activator of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the transmission of pain signals.
Mecanismo De Acción
6-tert-butyl-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one selectively activates TRPV1 channels by binding to a specific site on the channel protein. This binding induces a conformational change in the channel, leading to the opening of the channel pore and the influx of calcium ions. The influx of calcium ions activates downstream signaling pathways, leading to the release of neuropeptides and the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to induce thermal hyperalgesia, mechanical hyperalgesia, and allodynia in animal models. These effects are mediated by the activation of TRPV1 channels and the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). This compound has also been shown to induce inflammation and increase tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-tert-butyl-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several advantages as a pharmacological tool, including its selectivity for TRPV1 channels and its ability to induce pain-like behaviors in animal models. However, this compound has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
Future research on 6-tert-butyl-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one could focus on the development of more selective TRPV1 channel activators, the investigation of the role of TRPV1 channels in other physiological processes, and the development of this compound derivatives with improved pharmacological properties. Additionally, this compound could be used as a tool to investigate the potential therapeutic applications of TRPV1 channel modulation in pain management, inflammation, and cancer treatment.
Métodos De Síntesis
The synthesis of 6-tert-butyl-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves a multistep reaction, starting with the condensation of 2-aminopyridine with ethyl acetoacetate to form 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid ethyl ester. This compound is then treated with tert-butyl alcohol and trifluoroacetic acid to obtain the tert-butyl ester derivative. The final step involves the reaction of the tert-butyl ester derivative with 4-methylphenylhydrazine and phosphorus oxychloride to yield this compound.
Aplicaciones Científicas De Investigación
6-tert-butyl-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has been used as a pharmacological tool in various studies to investigate the role of TRPV1 channels in pain perception and other physiological processes. This compound has been shown to selectively activate TRPV1 channels in vitro and in vivo, leading to the release of neuropeptides and the transmission of pain signals. This compound has also been used to study the role of TRPV1 channels in thermoregulation, inflammation, and cancer.
Propiedades
IUPAC Name |
6-tert-butyl-4-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-10-13(17(2,3)4)18-15-14(11)16(21)20(19-15)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBISTASNZQBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(N2)C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B5324193.png)
![2-bromo-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B5324194.png)

![N-[(1S*,2R*)-2-(isopropylamino)cyclobutyl]-2-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B5324198.png)
![6-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5324199.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5324207.png)
![8-(1H-indazol-3-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5324216.png)
![5-isobutyryl-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B5324223.png)
![5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5324235.png)

![2-tert-butyl-6-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5324249.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5324263.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide](/img/structure/B5324270.png)
